molecular formula C12H16ClN3 B11870215 8-Ethyl-4-hydrazino-2-methylquinoline hydrochloride CAS No. 1172882-67-5

8-Ethyl-4-hydrazino-2-methylquinoline hydrochloride

Cat. No.: B11870215
CAS No.: 1172882-67-5
M. Wt: 237.73 g/mol
InChI Key: POIHEHOSRPIYIC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethyl-4-hydrazino-2-methylquinoline hydrochloride typically involves the reaction of 8-ethyl-2-methylquinoline with hydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the hydrazino derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

8-Ethyl-4-hydrazino-2-methylquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amines or other derivatives .

Scientific Research Applications

8-Ethyl-4-hydrazino-2-methylquinoline hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Ethyl-4-hydrazino-2-methylquinoline hydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Ethyl-4-hydrazino-2-methylquinoline hydrochloride is unique due to the presence of both the ethyl and methyl groups, which enhance its lipophilicity and reactivity. The hydrazino group provides additional sites for chemical modification and interaction with biological targets, making it a versatile compound for research applications .

Properties

CAS No.

1172882-67-5

Molecular Formula

C12H16ClN3

Molecular Weight

237.73 g/mol

IUPAC Name

(8-ethyl-2-methylquinolin-4-yl)hydrazine;hydrochloride

InChI

InChI=1S/C12H15N3.ClH/c1-3-9-5-4-6-10-11(15-13)7-8(2)14-12(9)10;/h4-7H,3,13H2,1-2H3,(H,14,15);1H

InChI Key

POIHEHOSRPIYIC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CC(=N2)C)NN.Cl

Origin of Product

United States

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